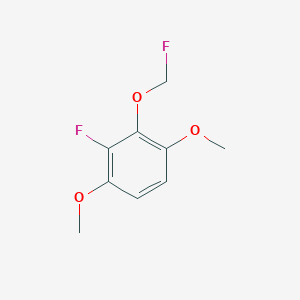
(R)-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring, a trifluoromethyl group, and a fluorobenzylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a cyclobutyl halide reacts with a trifluoromethylated amine under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. For example, the use of continuous flow reactors can optimize reaction conditions and minimize the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, ®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of ®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can modulate the activity of its target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzylamine: A simpler analog with similar functional groups but lacking the cyclobutyl and trifluoromethyl moieties.
Cyclobutylamine: Contains the cyclobutyl group but lacks the trifluoromethyl and fluorobenzyl groups.
Trifluoromethylbenzylamine: Contains the trifluoromethyl and benzylamine groups but lacks the cyclobutyl group.
Uniqueness
®-1-Cyclobutyl-2,2,2-trifluoro-N-(4-fluorobenzyl)ethanamine is unique due to its combination of a cyclobutyl ring, a trifluoromethyl group, and a fluorobenzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H15F4N |
|---|---|
Poids moléculaire |
261.26 g/mol |
Nom IUPAC |
(1R)-1-cyclobutyl-2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H15F4N/c14-11-6-4-9(5-7-11)8-18-12(13(15,16)17)10-2-1-3-10/h4-7,10,12,18H,1-3,8H2/t12-/m1/s1 |
Clé InChI |
ONZPWSWWEJOZER-GFCCVEGCSA-N |
SMILES isomérique |
C1CC(C1)[C@H](C(F)(F)F)NCC2=CC=C(C=C2)F |
SMILES canonique |
C1CC(C1)C(C(F)(F)F)NCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)
